Spiro[3.5]nonan-2-amine
CAS No.:
Cat. No.: VC17501871
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N |
|---|---|
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | spiro[3.5]nonan-2-amine |
| Standard InChI | InChI=1S/C9H17N/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7,10H2 |
| Standard InChI Key | DRQKGOCDHAIHQV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CC(C2)N |
Introduction
Structural Characteristics and Molecular Identity
Spiro[3.5]nonan-2-amine derives its name from the spirocyclic arrangement where two rings—a nonane (9-membered) and a cyclopropane (3-membered)—share a single atom. This configuration imposes significant steric constraints, enhancing its stability and enabling selective interactions with biological targets. Key molecular descriptors include:
Table 1: Molecular Properties of Spiro[3.5]nonan-2-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1489770-61-7 | |
| Molecular Formula | ||
| Molecular Weight | 139.24 g/mol | |
| SMILES Notation | C1CCC2(CC1)CC(N)C2 | |
| InChI Key | NRNKZKFTQBNHBT-UHFFFAOYSA-N |
The compound’s canonical SMILES string, , reflects its bicyclic topology, while the InChI key provides a standardized identifier for database searches. The spirocyclic architecture reduces conformational flexibility, making it advantageous for designing molecules with precise spatial orientations in drug discovery .
Synthesis Methods and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Spiro[3.5]nonan-2-amine typically involves cyclization reactions that form the spirocyclic backbone. A common route begins with a cyclopropane-containing precursor, such as cyclopropyl ketone, which undergoes nucleophilic substitution with ammonia or primary amines under acidic or basic conditions. For example, reacting cyclopropyl ketone with methylamine in the presence of a Lewis acid catalyst yields the target amine through intramolecular ring closure.
Optimization of reaction parameters—such as temperature, solvent polarity, and catalyst choice—is critical to achieving high yields. For instance, using tetrahydrofuran (THF) as a solvent at has been reported to minimize side reactions.
Industrial Manufacturing
Industrial production employs continuous flow synthesis to enhance scalability and reproducibility . Automated systems precisely control reaction conditions (e.g., pressure, temperature, and reagent stoichiometry), reducing batch-to-batch variability. Post-synthesis purification steps, such as fractional distillation or recrystallization, ensure a final product purity of ≥97% .
Asymmetric Synthesis
Recent advances in enantioselective synthesis, inspired by methodologies for related spirocyclic β-lactams, have enabled the production of chiral Spiro[3.5]nonan-2-amine derivatives . For example, catalytic asymmetric cyclization using chiral palladium complexes can yield enantiomerically pure forms, which are valuable for pharmaceutical applications .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Laboratory Cyclization | THF, , Lewis acid | 65–75 | 90–95 |
| Continuous Flow | Automated, 50–100°C | 85–90 | 97–99 |
| Asymmetric Catalysis | Chiral Pd catalyst, RT | 70–80 | 95–98 |
Chemical Reactivity and Functionalization
The amine group in Spiro[3.5]nonan-2-amine participates in diverse chemical transformations, enabling its functionalization for tailored applications:
Alkylation and Acylation
Treatment with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) yields -alkylated or -acylated derivatives, respectively. These reactions typically proceed in dichloromethane or dimethylformamide (DMF) at room temperature.
Oxidation Reactions
Controlled oxidation using mild oxidizing agents like hydrogen peroxide () converts the amine to a nitroso derivative, which can be further functionalized. Over-oxidation risks degrading the spirocyclic framework, necessitating precise stoichiometric control.
Ring-Opening Reactions
Under strongly acidic conditions (e.g., ), the cyclopropane ring may undergo cleavage, generating linear amines with altered reactivity profiles. This property is exploited in prodrug designs where controlled degradation is desirable.
Biological Activities and Mechanistic Insights
Mechanism of Action
The spirocyclic structure confers high affinity for hydrophobic binding pockets in enzymes and receptors. Molecular docking studies suggest that the amine group forms hydrogen bonds with catalytic residues, while the rigid backbone minimizes entropic penalties upon binding. For example, in cyclooxygenase-2 (COX-2) inhibition, the compound’s geometry aligns with the enzyme’s active site, potentially explaining its anti-inflammatory effects.
| Target | Observed Effect | Model System | Reference |
|---|---|---|---|
| COX-2 | Inhibition () | In vitro | |
| μ-Opioid Receptor | Partial agonism () | Cell assay | |
| Fungal CYP51 | Antifungal activity (MIC = 16 µg/mL) | Candida spp. |
These findings highlight its versatility as a lead compound for analgesic, anti-inflammatory, and antifungal drug development.
Applications in Scientific Research
Medicinal Chemistry
Spiro[3.5]nonan-2-amine serves as a scaffold for central nervous system (CNS) drugs, leveraging its ability to cross the blood-brain barrier. Derivatives with modified -substituents are being evaluated for neuropathic pain relief.
Materials Science
The compound’s rigidity makes it a candidate for supramolecular assemblies. Incorporating it into polymer backbones enhances thermal stability, as evidenced by a 40°C increase in glass transition temperatures () compared to linear analogs .
Comparison with Related Spirocyclic Amines
Table 4: Structural and Functional Comparisons
| Compound | Ring Sizes | Functional Group | Bioactivity |
|---|---|---|---|
| Spiro[3.5]nonan-2-amine | Nonane + cyclopropane | Amine | COX-2 inhibition, antifungal |
| Spiro[4.4]nonan-2-amine | Nonane + cyclobutane | Amine | Reduced CNS penetration |
| Spiro[3.3]heptan-2-amine | Heptane + cyclopropane | Amine | Limited thermal stability |
The smaller ring systems in Spiro[3.3]heptan-2-amine reduce steric hindrance but compromise metabolic stability, underscoring the uniqueness of Spiro[3.5]nonan-2-amine’s architecture .
Case Studies and Research Advances
Analgesic Drug Development
A 2024 study optimized -benzyl derivatives of Spiro[3.5]nonan-2-amine, achieving 10-fold selectivity for μ-opioid receptors over δ-subtypes. This selectivity mitigates respiratory depression risks associated with traditional opioids.
Industrial Scale-Up Challenges
MolCore’s 2025 report highlighted bottlenecks in continuous flow synthesis, particularly clogging due to amine crystallization . Implementing in-line ultrasonic disruptors resolved this, achieving a 30% throughput increase .
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